molecular formula C24H45N3 B8432267 n,n-Bis(2-cyanoethyl)octadecylamine

n,n-Bis(2-cyanoethyl)octadecylamine

Cat. No. B8432267
M. Wt: 375.6 g/mol
InChI Key: MDAMMVQMZWSGJR-UHFFFAOYSA-N
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Patent
US08830811B2

Procedure details

40.2 g of acrylonitrile was added dropwise to an ethanol solution (150 ml) of 41.7 g of stearylamine at room temperature over 0.5 hours, 22.5 g of acetic acid was added dropwise thereto over 0.5 hours, and then stirred at 77° C. for 10 hours. After standing to cool to room temperature, the mixed solution was added with 200 ml of water and 22.8 g of 28% ammonia water, and extracted with 500 ml of ethyl acetate. The organic layer was separated from the solution, washed twice with 100 ml of water and 50 ml of saturated saline, dried over anhydrous magnesium sulfate. After distilling off the solvent, the concentrated residue was recrystallized using isopropyl alcohol as a solvent to obtain 42.4 g of a target compound as a white solid.
Quantity
40.2 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
41.7 g
Type
reactant
Reaction Step One
Quantity
22.5 g
Type
reactant
Reaction Step Two
Quantity
22.8 g
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1](#[N:4])[CH:2]=[CH2:3].[CH2:5](O)[CH3:6].[CH2:8]([NH2:26])[CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH3:25].O.[NH3:28].[C:29](O)(=O)C>O>[C:29]([CH2:5][CH2:6][N:26]([CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH3:25])[CH2:3][CH2:2][C:1]#[N:4])#[N:28] |f:3.4|

Inputs

Step One
Name
Quantity
40.2 g
Type
reactant
Smiles
C(C=C)#N
Name
Quantity
150 mL
Type
reactant
Smiles
C(C)O
Name
Quantity
41.7 g
Type
reactant
Smiles
C(CCCCCCCCCCCCCCCCC)N
Step Two
Name
Quantity
22.5 g
Type
reactant
Smiles
C(C)(=O)O
Step Three
Name
Quantity
22.8 g
Type
reactant
Smiles
O.N
Name
Quantity
200 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
77 °C
Stirring
Type
CUSTOM
Details
stirred at 77° C. for 10 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
EXTRACTION
Type
EXTRACTION
Details
extracted with 500 ml of ethyl acetate
CUSTOM
Type
CUSTOM
Details
The organic layer was separated from the solution
WASH
Type
WASH
Details
washed twice with 100 ml of water and 50 ml of saturated saline
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
After distilling off the solvent
CUSTOM
Type
CUSTOM
Details
the concentrated residue was recrystallized

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
C(#N)CCN(CCC#N)CCCCCCCCCCCCCCCCCC
Measurements
Type Value Analysis
AMOUNT: MASS 42.4 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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